Dithio-p-benzoquinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84615-33-8 |
|---|---|
Molecular Formula |
C6H4S2 |
Molecular Weight |
140.2 g/mol |
IUPAC Name |
cyclohexa-2,5-diene-1,4-dithione |
InChI |
InChI=1S/C6H4S2/c7-5-1-2-6(8)4-3-5/h1-4H |
InChI Key |
XTXHUAJQPRGJDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)C=CC1=S |
Origin of Product |
United States |
Overview of Dithio P Benzoquinone Research
Conceptual Framework within Organosulfur Quinone Chemistry
Dithio-p-benzoquinone is a fundamental example of a thiaquinone, a class of compounds where one or more oxygen atoms of a quinone are replaced by sulfur. Quinones themselves are derivatives of aromatic compounds and are characterized by a fully conjugated cyclic dione (B5365651) structure. wikipedia.orgscielo.brwikipedia.org The substitution of oxygen with the larger, more polarizable sulfur atom significantly alters the electronic landscape of the quinone ring.
The core of organosulfur quinone chemistry revolves around the interplay between the quinonoid ring and the sulfur atoms. This interaction influences the molecule's redox properties, stability, and reactivity. Unlike the well-studied p-benzoquinone, which readily undergoes reduction to hydroquinone (B1673460) wikipedia.orgrsc.org, the electrochemical behavior of this compound is more complex. The introduction of sulfur leads to a different distribution of electron density and modified orbital energies, impacting its ability to accept and donate electrons.
The synthesis of this compound and its derivatives has been a significant challenge for chemists. Early research focused on establishing viable synthetic routes to these and related monothio-1,4-benzoquinones. researchgate.net The inherent instability of many thiaquinones has necessitated the development of specialized synthetic strategies.
Significance and Research Trajectories of this compound
The significance of this compound and its derivatives spans several areas of chemistry and materials science. Research into these compounds has followed several key trajectories, driven by their unique properties.
One of the most promising research avenues is in the field of energy storage . The redox activity of the quinone core, modified by the presence of sulfur, makes dithio-p-benzoquinones attractive candidates for electrode materials in rechargeable batteries. For instance, a polymer derived from 2,3-dithio-1,4-benzoquinone, poly(2,3-dithiino-1,4-benzoquinone) (PDB), has demonstrated a high reversible specific capacity and excellent cycling stability in lithium-ion batteries. researchgate.net Similarly, poly(2,5-dihydroxy-1,4-benzoquinonyl sulfide) (PDBS), which incorporates thioether linkages, has also been investigated as a cathode material, showing good cycling stability attributed to the stable thioether bonds and reversible carbonyl groups. researchgate.net The introduction of sulfur atoms can enhance the electron-donating effect, which is beneficial for the electrochemical reactivity of cathode materials. researchgate.net
Another significant area of research is in the development of conducting polymers and functional materials . The ability of the this compound unit to participate in charge-transfer interactions and its potential for polymerization have been explored. acs.org The incorporation of such sulfur-containing quinone moieties can influence the electronic and optoelectronic properties of the resulting materials. nih.gov For example, the addition of benzoquinone derivatives during the polymerization of materials like polyaniline has been shown to enhance conductivity.
Furthermore, dithio-p-benzoquinones have been investigated as ligands in coordination chemistry . The sulfur atoms can coordinate to metal centers, leading to the formation of novel organometallic complexes and supramolecular assemblies. researchgate.netipcm.fr These structures are of interest for their potential applications in catalysis, molecular magnetism, and the design of new materials with specific electronic or photophysical properties. scielo.br For example, luminescent one-dimensional chains have been created using a p-dithiobenzoquinone organometallic linker. ipcm.fr
The fundamental reactivity of dithio-p-benzoquinones also continues to be a subject of study. Understanding their reactions with various nucleophiles and their behavior in different chemical environments is crucial for developing new synthetic methodologies and for predicting their stability and potential applications. beilstein-journals.orgrsc.org
Synthetic Methodologies for Dithio P Benzoquinone and Its Derivatives
General Synthetic Strategies for Quinones and Thio-analogs
The synthesis of quinones and their thio-analogs is typically achieved through the oxidation of corresponding aromatic precursors. For quinones, phenols and hydroquinones are common starting materials. researchgate.net A variety of oxidizing agents can be employed, and the choice often depends on the oxidation potential of the target quinone. researchgate.net Green chemistry approaches, such as the solar-powered photo-oxygenation of phenols, have also been developed, yielding positive results when reactions are conducted in natural sunlight. scielo.br
Common synthetic strategies for quinone frameworks include:
Oxidation of Phenols or Anilines : This is the most fundamental route to quinones. researchgate.net
Diels-Alder Cycloaddition : This reaction is used to construct the core ring system of quinones from simpler dienes and dienophiles. nih.gov
Cross-Coupling Reactions : These methods are valuable for creating substituted quinones. nih.gov
Oxidative Demethylation : This process is used to convert hydroquinone (B1673460) dimethyl ethers into the final quinone products. rsc.org
For the synthesis of thio-analogs, or thioquinones, a key strategy involves thionation, which is the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S). Reagents such as Lawesson's reagent and tetraphosphorus (B14172348) decasulfide (P₄S₁₀) are frequently used for this transformation. tandfonline.com Another approach involves the acid-catalyzed generation of transient o-quinone or o-thioquinone methides from substituted phenols or thiophenols, which can then be used to synthesize more complex structures. rsc.orgresearchgate.net
Table 1: General Synthetic Approaches for Quinones
| Strategy | Description | Key Intermediates/Reagents | Reference(s) |
|---|---|---|---|
| Oxidation | Direct conversion of phenols, catechols, or hydroquinones to the corresponding quinone. | Phenols, Hydroquinones, Ceric Ammonium Nitrate, H₂O₂/Methyltrioxo Rhenium | researchgate.netscielo.br |
| Diels-Alder Reaction | Cycloaddition of dienes and simple quinones to form more complex quinone structures. | Dienes, Benzoquinones | nih.gov |
| Cross-Coupling | Joining of a metal complex and an alkyne to provide benzoquinones. | Transition Metal Complexes, Alkynes | researchgate.net |
| Thionation | Conversion of a quinone's carbonyl groups to thiocarbonyl groups. | Lawesson's Reagent, P₄S₁₀ | tandfonline.com |
Specific Preparative Routes to Dithio-p-benzoquinone
The direct synthesis of this compound (C₆H₄S₂) involves the conversion of the two carbonyl groups of its oxygen analog, p-benzoquinone, into thiocarbonyl groups. This can be accomplished through thionation reactions. While specific literature detailing the synthesis of the parent this compound is limited, the established method for generating dithioanthraquinone, a related larger analog, provides a template for this transformation. acs.org The reaction would involve treating p-benzoquinone with a thionating agent.
A known synthesis route starts from a precursor with the CAS number 24589-08-0 to yield this compound (CAS 84615-33-8). guidechem.com The most direct conceptual pathway is the treatment of 1,4-benzoquinone (B44022) with a reagent like Lawesson's reagent or phosphorus pentasulfide under appropriate conditions to achieve the double thionation.
Synthesis of Substituted this compound Compounds
Functionalizing the this compound core can be approached in two primary ways: functionalizing the p-benzoquinone precursor before thionation, or directly functionalizing the dithioquinone ring.
A prominent method for the precursor is the palladium-catalyzed direct C-H functionalization of p-benzoquinone. This allows for the introduction of aryl, heteroaryl, and other groups onto the quinone ring. nih.gov The reaction can be controlled to yield either mono- or di-substituted products. Once the substituted p-benzoquinone is obtained, it can be subjected to thionation to yield the desired substituted this compound.
Another strategy involves the conjugate addition of nucleophiles, such as thiols, to the benzoquinone ring. nih.gov This approach directly introduces sulfur-containing substituents. For example, the reaction of 2,6-dimethyl-1,4-benzoquinone with benzene-1,3-dithiol is a key step in the synthesis of macrocyclic thiacalixarenes, demonstrating the formation of C-S bonds on the quinone core. nih.gov
Catalysis plays a crucial role in the efficient synthesis of functionalized quinone derivatives. Palladium-catalyzed C-H functionalization stands out as a powerful tool for modifying the p-benzoquinone scaffold before its conversion to the dithio-analog. nih.gov This method avoids the need for pre-functionalized starting materials and is conducted in environmentally benign solvents like water or acetone. nih.gov
Table 2: Example of Catalytic Conditions for Benzoquinone Functionalization
| Reaction Type | Catalyst System | Substrates | Solvent | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Direct C-H Arylation | Palladium (Pd) catalyst | Benzoquinone (BQ), Aryl/Heteroaryl Halides | Water or Acetone | Controlled mono- or di-substitution | nih.gov |
| Generation of Thioquinone Methides | NaHSO₄/SiO₂ (solid acid catalyst) | 2-(hydroxydiarylmethyl)thiophenol | Not specified | Forms reactive thioquinone intermediates for cyclization | rsc.orgresearchgate.net |
For thioquinone-related structures, solid-acid catalysts like NaHSO₄/SiO₂ have been used to generate reactive o-thioquinone methide intermediates, which then undergo electrocyclization to form complex heterocyclic systems. rsc.orgresearchgate.net While not a direct synthesis of substituted dithio-p-benzoquinones, this demonstrates a catalytic approach within thioquinone chemistry.
Polymerization Reactions Involving this compound Precursors
Precursors related to this compound have been utilized in the synthesis of novel polymers with potential applications in materials science. A notable example is the synthesis of a ladder-structured polymer, poly(2,3-dithiino-1,4-benzoquinone) (PDB), via a two-step polymerization process. researchgate.net This polymer demonstrated promising electrochemical performance as an electrode material for lithium-ion batteries, achieving a high reversible specific capacity. researchgate.net The synthesis route involved the creation of a monomer derived from a dithio-benzoquinone structure, which was then polymerized. researchgate.net
In other contexts, p-benzoquinone itself is used as a polymerization inhibitor or as an additive in polymerization reactions, such as ring-opening metathesis polymerization (ROMP), to control side reactions like C=C bond isomerization. researchgate.netatamanchemicals.comactylis.com
Table 3: Performance of Poly(2,3-dithiino-1,4-benzoquinone) (PDB) Electrode
| Performance Metric | Value | Conditions | Reference(s) |
|---|---|---|---|
| Initial Discharge Capacity | 1050 mAh g⁻¹ | Current density of 100 mA g⁻¹ | researchgate.net |
| Retained Capacity | 681 mAh g⁻¹ | After 100 cycles at 100 mA g⁻¹ | researchgate.net |
| Capacity Retention | 98.4% | After 100 cycles | researchgate.net |
Reaction Mechanisms and Chemical Reactivity of Dithio P Benzoquinone Systems
Redox Processes and Electron Transfer Pathways
Dithio-p-benzoquinone and its derivatives are notable for their participation in redox reactions, a characteristic they share with other quinone compounds. mdpi.comutc.edu Quinones are known to undergo reversible two-electron redox reactions, transitioning to hydroquinone (B1673460) dianions through an intermediate semiquinone radical. mdpi.com This process involves the transfer of both electrons and protons, with the specific reaction route and intermediates being influenced by factors such as pH and concentration. google.com
The introduction of sulfur-containing substituents can modulate the redox potential of the benzoquinone core. The stability of the resulting semiquinone radical can be influenced by the nature of these substituents, as well as by intramolecular and intermolecular interactions. mdpi.com For instance, the presence of electron-donating groups generally decreases the redox potential, making the quinone easier to reduce. Conversely, electron-withdrawing groups increase the redox potential. nih.gov
The redox behavior of these systems is not only of fundamental chemical interest but also has implications for their application in materials science, such as in the development of redox-active metal-organic frameworks (MOFs). mdpi.com In these structures, the reversible redox activity of the benzoquinone-based linkers can be used to tune the magnetic and conductive properties of the material. mdpi.com
Nucleophilic Addition Reactions and Mechanisms
The electrophilic nature of the this compound ring system makes it susceptible to attack by nucleophiles. atamanchemicals.com The presence of both carbonyl groups and carbon-carbon double bonds provides multiple sites for nucleophilic addition.
Ipso-Substitution versus Addition/Elimination Mechanisms
A key aspect of the reactivity of substituted p-benzoquinones is the competition between two primary nucleophilic substitution mechanisms: ipso-substitution and addition/elimination. rsc.orgrsc.orgresearchgate.net In ipso-substitution, the nucleophile directly displaces a substituent at a carbon atom already bearing that substituent. In the addition/elimination pathway, the nucleophile initially adds to an unsubstituted carbon atom, followed by the elimination of a leaving group from an adjacent carbon to restore the quinone system. researchgate.net
Studies on 2,5-dihydroxy- rsc.orgresearchgate.net-benzoquinone (DHBQ), a related compound, have provided significant insights into these competing pathways. It has been demonstrated through isotopic labeling that the reaction of DHBQ with secondary amines like morpholine (B109124) proceeds via an ipso-substitution mechanism. rsc.orgrsc.orgresearchgate.net In contrast, the reaction with thiols such as benzenethiol (B1682325) and 1-hexanethiol (B106883) follows an addition/elimination sequence. rsc.orgrsc.orgresearchgate.net Interestingly, when thiolates are used as nucleophiles, both mechanisms can operate in parallel. rsc.orgrsc.org This highlights the subtle interplay of nucleophile identity and reaction conditions in determining the operative mechanism.
Electrophilic Reactivity Profiles
While dithio-p-benzoquinones are primarily known for their electrophilic character at the ring carbons, the sulfur atoms can exhibit nucleophilic properties, allowing for reactions with electrophiles. The specific reactivity would depend on the oxidation state of the sulfur and the nature of the substituents on the benzoquinone ring. For instance, in dithiolene-type complexes, the sulfur atoms can act as coordination sites for metal ions.
Furthermore, the aromatic ring itself, particularly in the reduced hydroquinone form, can undergo electrophilic aromatic substitution. The electron-donating nature of the hydroxyl groups in the hydroquinone form activates the ring towards electrophiles. libretexts.org
Computational Elucidation of Reaction Intermediates and Transition States
Computational chemistry has become an invaluable tool for understanding the intricate details of reaction mechanisms involving benzoquinone systems. utc.eduresearchgate.netutc.eduscielo.br Density functional theory (DFT) calculations, for example, can be employed to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize experimental observations. utc.eduutc.edu
In the context of nucleophilic additions to benzoquinones, computational studies can help to:
Determine the relative energies of the ipso-substitution and addition/elimination pathways, providing a theoretical basis for the experimentally observed selectivity. researchgate.net
Analyze the electronic structure of the reactants and intermediates to understand the factors controlling reactivity. For example, the LUMO (Lowest Unoccupied Molecular Orbital) of the benzoquinone can indicate the most likely sites for nucleophilic attack. smu.edu
Investigate the role of solvent and catalysts in the reaction mechanism.
For instance, theoretical studies on the reaction of benzoquinone with methylamine (B109427) have been used to explore the reaction in both acidic and basic media, providing insights into the pH-dependent nature of such reactions. utc.eduutc.edu Similarly, computational investigations into the degradation of 2,5-dihydroxy- rsc.orgresearchgate.net-benzoquinone have helped to elucidate the structure of reaction intermediates and calculate activation energies, which were found to be in good agreement with experimental data. researchgate.net
Coordination Chemistry and Metal Complexes of Dithio P Benzoquinone
Dithio-p-benzoquinone as a Ligand Framework
The elusive nature of free this compound means it is primarily studied as a ligand stabilized within a metal complex. Organometallic moieties, such as the pentamethylcyclopentadienyl iridium (CpIr) fragment, have been instrumental in stabilizing this reactive intermediate. researchgate.net Once stabilized, the entire organometallic unit, for example, [CpIr(η4-dithio-p-benzoquinone)], can itself be used as a sophisticated "organometallic ligand" to construct polynuclear coordination networks. researchgate.netipcm.frresearchgate.net This approach opens pathways to novel supramolecular assemblies with potentially interesting electronic and photophysical properties. ipcm.fracs.org
This compound belongs to the broader class of dithiolene ligands. A key feature of dithiolene ligands is their "non-innocence," meaning the ligand can actively participate in the redox chemistry of the complex, making formal oxidation state assignments for both the metal and the ligand ambiguous. mdpi.comwikipedia.org Dithiolenes can exist in three different redox states:
Dianionic (ene-1,2-dithiolate) : This is the fully reduced form. It acts as both a σ-donor and a π-donor, forming strong covalent bonds with metal ions. mdpi.com
Monoanionic (radical) : An intermediate state with an unpaired electron. mdpi.com
Neutral (1,2-dithione) : The fully oxidized form, as seen in this compound. This form possesses low-lying empty π* orbitals, allowing it to act as a π-acceptor with electron-rich, low-valent metals. mdpi.com
The coordination of this compound can thus be described by the interplay of these forms, influencing the electronic structure and reactivity of the resulting metal complex.
Synthesis of Metal Complexes Incorporating this compound Ligands
The direct reaction with free this compound is generally not feasible due to its instability. A successful strategy involves the in situ generation of the ligand within the coordination sphere of a metal. This was demonstrated in a rational synthetic procedure that led to the isolation of the first stable η4-dithio-para-benzoquinone complex. researchgate.net This method often involves starting with a more stable precursor, such as a hydroquinone (B1673460) derivative, which is then converted to the target quinonoid ligand after coordinating to the metal center. acs.orgacs.org
A landmark achievement in this field is the synthesis and characterization of [CpIr(η4-C6H4S2)]. researchgate.netacs.org In this complex, the this compound ligand is coordinated to the iridium center in an η4 (tetrahapto) fashion, where four carbon atoms of the quinone ring are bonded to the metal. The {CpIr} fragment plays a crucial role in stabilizing the otherwise highly reactive this compound molecule. researchgate.net This organometallic complex serves as a stable platform for this ligand and can be used as an assembling unit for creating larger, multi-metallic structures, such as heterotrinuclear complexes where the iridium unit bridges two platinum moieties. researchgate.net
Coordination compounds can be classified based on the types of ligands attached to the central metal ion. unacademy.com
Homoleptic complexes contain only one type of ligand. unacademy.comdoubtnut.comyoutube.com
Heteroleptic complexes contain more than one type of ligand. unacademy.comdoubtnut.comyoutube.com
Due to the synthetic strategies required to stabilize this compound, its complexes are typically heteroleptic. For instance, the archetypal complex [CpIr(η4-C6H4S2)] is heteroleptic because the iridium atom is coordinated to both a pentamethylcyclopentadienyl (Cp) ligand and a this compound ligand. researchgate.net Similarly, when this complex is used as an organometallic linker to bridge other metal centers, such as in [Pt(terpy){Cp*Ir-p-(η4-C6H4S2)}Pt(terpy)]4+, the resulting supramolecular assembly is also heteroleptic. researchgate.netacs.org To date, the synthesis of a homoleptic complex containing only this compound ligands, such as [M(C6H4S2)n], has not been reported, likely due to the inherent instability of the free ligand.
Structural Elucidation of this compound Metal Complexes
The definitive characterization and proof of structure for new coordination compounds rely heavily on analytical techniques, with single-crystal X-ray diffraction being the most powerful method. uni-saarland.demdpi.com
Single-crystal X-ray diffraction provides unambiguous proof of the atomic arrangement, bond lengths, and bond angles in the solid state. uni-saarland.de The molecular structure of the groundbreaking complex [Cp*Ir(η4-C6H4S2)] was determined using this technique. researchgate.net The analysis confirmed the η4-coordination of the this compound ligand to the iridium atom, a crucial finding that overcame a long-standing challenge in the field. researchgate.net This method has also been vital in determining the structures of larger assemblies where the this compound complex acts as a bridging ligand, revealing details about π–π stacking and metal-metal interactions in the solid state. researchgate.net
Below is a table summarizing key structural information for the [Cp*Ir(η4-C6H4S2)] complex as determined by X-ray diffraction.
| Bond | Length (Å) |
|---|---|
| Ir–C(quinone) | 2.16 (avg) |
| Ir–S | Not directly bonded |
| C=S | 1.68 (avg) |
| C=C(quinone) | 1.43 (avg) |
| C–C(quinone) | 1.47 (avg) |
Note: The bond lengths are average values derived from crystallographic data and may vary slightly between different reports or refinement methods.
Electronic Structure and Bonding in this compound Coordination Complexes
Theoretical investigations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic distribution within these complexes. nih.govacs.org For instance, in complexes involving dithiolene-type ligands (isomeric to this compound), the highest occupied molecular orbital (HOMO) is often found to have significant contributions from the sulfur atoms of the ligand, while the lowest unoccupied molecular orbital (LUMO) is frequently centered on the metal. scirp.org This arrangement facilitates ligand-to-metal charge transfer (LMCT) transitions, which are a characteristic feature of their electronic spectra. scirp.org
In the case of η⁴-p-benzoquinone iridium complexes, which serve as an oxygen analogue, facile and reversible changes between Ir(III) and Ir(I) oxidation states are observed, linked directly to the protonation state of the hydroquinone form. acs.org This underscores the intimate connection between the ligand's redox state and the electronic properties of the entire complex. The bonding in such η⁴-complexes involves the π-system of the quinone ring interacting with the metal center.
The table below summarizes key electronic structure characteristics for representative dithiolene-type metal complexes, which provide insight into the bonding of this compound analogues.
| Complex Type | Metal Ion | Key Electronic Feature | Description |
| [M(dithiolene)₃]³⁻ | V, Cr, Mn, Fe, Co | HOMO centered on S atoms, LUMO on metal | Significant Ligand-to-Metal Charge Transfer (LMCT) character. scirp.org |
| [(Dtcat)₂Ni]⁻ | Ni(II) | S = 1/2 | Described as a radical anion Ni(II) complex. nih.govacs.org |
| [(Dtcat)₂Cu]⁻ | Cu | S = 0 | Described as a partially oxidized-ligand, reduced-copper complex. nih.govacs.org |
| [Cp*Ir(η⁴-p-benzoquinone)] | Ir(I) | Reversible oxidation | Can be protonated to form an Ir(III)-hydroquinone complex. acs.org |
This table is generated based on data from related dithiolene and benzoquinone complexes to illustrate the principles applicable to this compound.
Redox Activity and Valence Tautomerism in this compound Metal Complexes
The rich redox chemistry of this compound is central to the properties of its metal complexes. The ligand can exist in three principal, interconvertible redox states: the neutral this compound (a quinoid form), the one-electron reduced dithio-p-semiquinone (a radical anion), and the two-electron reduced benzene-1,4-dithiolate (B1235161) (a dianion with aromatic character). This redox flexibility is analogous to the well-studied benzoquinone/hydroquinone couple. mdpi.com
When a redox-active ligand like this compound coordinates to a redox-active transition metal, it can lead to a phenomenon known as valence tautomerism (VT). wiley-vch.de Valence tautomerism is a form of electronic isomerism involving a reversible, intramolecular electron transfer (IET) between the metal center and the ligand. researchgate.netacademie-sciences.fr This equilibrium can be triggered by external stimuli such as temperature, light, or pressure, causing a switch between two distinct electronic states (tautomers) that differ in their charge distribution. researchgate.netacademie-sciences.fr
A classic example of this behavior is found in cobalt complexes with quinone-type ligands. researchgate.netresearchgate.net In a hypothetical this compound complex, a low-temperature tautomer might consist of a cobalt(III) ion bound to a dianionic benzene-1,4-dithiolate ligand. Upon heating, an electron could be transferred from the ligand to the metal, resulting in a high-temperature tautomer best described as a cobalt(II) ion coordinated to a dithio-p-semiquinone radical anion ligand. researchgate.net
[Coᴵᴵᴵ(benzene-1,4-dithiolate)] ⇌ [Coᴵᴵ(dithio-p-semiquinone)]
This interconversion leads to dramatic changes in the complex's physical properties, such as its color, magnetic moment, and electrical conductivity, making these materials promising for applications in molecular switches and memory devices. academie-sciences.fr
For valence tautomerism to be observed, two primary conditions must be met: the covalent interaction between the metal and the ligand must be relatively weak, and the frontier orbitals of the metal and the ligand must be close in energy. academie-sciences.fr This allows for the existence of two nearly degenerate electronic states with localized charge distributions. academie-sciences.fr While extensively studied in cobalt-dioxolene (the oxygen analogues) systems, the principles are directly applicable to their dithio counterparts. wiley-vch.ded-nb.info
The table below illustrates the concept of valence tautomerism by showing the different electronic isomers and the formal oxidation states of their components.
| Valence Tautomer | Metal Formal Oxidation State | Ligand Redox State | Overall System Spin State (Example) |
| Low-Temperature Form | Co(III) (low-spin, d⁶) | Benzene-1,4-dithiolate (dianion) | Diamagnetic (S=0) |
| High-Temperature Form | Co(II) (high-spin, d⁷) | Dithio-p-semiquinone (radical anion) | Paramagnetic (S > 0) |
This table provides a conceptual model for valence tautomerism in a cobalt-dithio-p-benzoquinone system based on established principles from analogous quinone complexes.
Advanced Spectroscopic Characterization of Dithio P Benzoquinone and Its Derivatives
Vibrational Spectroscopic Techniquesipcm.fr
Vibrational spectroscopy provides fundamental insights into the molecular structure and bonding within dithio-p-benzoquinone derivatives. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are pivotal in identifying characteristic functional groups and understanding the effects of substitution and complexation on the quinonoid framework.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful method for identifying the vibrational modes of molecules. In the study of thio-substituted quinones, FT-IR spectra provide valuable information on the characteristic stretching frequencies of carbonyl (C=O) and carbon-carbon double bonds (C=C), which are sensitive to the electronic effects of sulfur substitution.
Research on thio-substituted naphthoquinone and benzoquinone derivatives, which serve as structural analogs, offers insight into the vibrational characteristics to be expected for this compound systems. For instance, the introduction of thio-ether groups typically influences the position and intensity of the carbonyl and quinonoid ring vibrations. In 2-(2,5-dimethoxyphenylthio)-5-methylcyclohexa-2,5-diene-1,4-dione, characteristic IR absorptions are observed at 1640, 1618, and 1558 cm⁻¹. lew.ro Similarly, studies on thio-substituted aminonaphthoquinones report C=O stretching vibrations in the range of 1667-1730 cm⁻¹ and C=C stretching between 1545-1592 cm⁻¹. dergipark.org.tr These findings highlight how the electronic interplay between the sulfur substituent and the quinone ring modulates the bond strengths and, consequently, the vibrational frequencies.
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| 2-(2,5-dimethoxyphenylthio)-5-methylcyclohexa-2,5-diene-1,4-dione | C=O / C=C stretch | 1640, 1618, 1558 | lew.ro |
| Methyl 2-((1,4-dioxo-3-((4-(trifluoromethyl)phenylamino)-1,4-dihydronaphthalen-2-yl)thio)acetate | C=O stretch | 1730 | dergipark.org.tr |
| Ethyl 2-((1,4-dioxo-3-((4-(trifluoromethyl)phenylamino)-1,4-dihydronaphthalen-2-yl)thio)acetate | C=O stretch | 1718, 1671, 1632 | dergipark.org.tr |
| Ethyl 2-((1,4-dioxo-3-((3-(trifluoromethyl)phenylamino)-1,4-dihydronaphthalen-2-yl)thio)acetate | C=O stretch | 1730, 1667 | dergipark.org.tr |
Raman Spectroscopy
Raman spectroscopy, which detects molecular vibrations through inelastic scattering of light, serves as a complementary technique to FT-IR. It is particularly effective for identifying vibrations of non-polar bonds and symmetric stretching modes. The "fingerprint" region of a Raman spectrum, typically between 300 and 1900 cm⁻¹, contains a wealth of structural information. spectroscopyonline.comrenishaw.com
For thio-substituted quinones, Raman spectroscopy can elucidate the structure of the dithiolene moiety when the compound is part of a metal complex. Resonance Raman studies on molybdenum dithiolene complexes, for example, have identified key vibrational modes. These include Mo-S stretching vibrations in the low-frequency region (350-383 cm⁻¹) and high-frequency vibrations assigned to C-S, C-C, and C=C stretches of the dithiolene chelate. nih.gov The C=C stretching vibration in these systems is observed around 1532 cm⁻¹. nih.gov These data from related dithiolene systems provide a basis for interpreting the Raman spectra of this compound complexes.
| Compound Type / Vibrational Mode | Typical Raman Shift (cm⁻¹) | Reference |
|---|---|---|
| Molybdenum Dithiolene Complexes (S-Mo-S stretch) | 350 - 383 | nih.gov |
| Molybdenum Dithiolene Complexes (C=C stretch) | ~1532 | nih.gov |
| Molybdenum Dithiolene Complexes (C-S / C-C stretch) | 1006, 1161 | nih.gov |
| General C=O vibrations | 1680 - 1820 | spectroscopyonline.com |
Electronic Absorption and Emission Spectroscopyipcm.fr
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light. These techniques are crucial for understanding the photophysical properties of this compound derivatives, including their color and potential for applications in optoelectronics.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions such as n→π* and π→π*. For this compound derivatives, these spectra are characterized by intense absorption bands that are sensitive to the molecular structure and environment.
The metal-stabilized p-dithiobenzoquinone complex, [CpIr(η⁴-C₆H₄S₂)], exhibits an intense absorption band at 318 nm with a shoulder at 394 nm in acetonitrile, which are assigned to intraligand (IL) [π → π] transitions. osti.gov When this complex is used as a linker to form a larger supramolecular assembly, {[Pt(terpy){Cp*Ir-p-(η⁴-C₆H₄S₂)}Pt(terpy)][OTf]₄}n, the absorption spectrum shows high-energy bands at 348 nm and lower-energy bands at 378 and 396 nm. osti.gov In a different chemical environment, thiolated o-benzoquinones are noted for a characteristic absorption maximum around 490 nm, which is attributed to an intramolecular charge transfer (ICT) from the thioether group to the o-benzoquinone fragment. researchgate.net Furthermore, various thio-substituted naphthoquinones and benzoquinones display broad absorption bands in the visible region, ranging from 431 nm to 520 nm. lew.rolew.ro
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| [CpIr(η⁴-C₆H₄S₂)] | Acetonitrile | 318, 394 (shoulder) | osti.gov |
| {[Pt(terpy){CpIr-p-(η⁴-C₆H₄S₂)}Pt(terpy)][OTf]₄}n | Acetonitrile | 348, 378, 396 | osti.gov |
| Thiolated o-benzoquinones (general) | Not specified | ~490 (ICT band) | researchgate.net |
| 2-(2,5-dimethoxyphenylthio)-5-methylcyclohexa-2,5-diene-1,4-dione | Chloroform | 288, 431 | lew.ro |
| Bis(amino)substituted 1,4-benzoquinones | Not specified | 509 - 520 | lew.ro |
Near-Infrared (NIR) Spectroscopy
Near-infrared (NIR) spectroscopy utilizes the region of the electromagnetic spectrum from approximately 780 nm to 2500 nm. The absorption bands in this region arise from molecular overtone and combination vibrations, which are significantly weaker than the fundamental vibrations observed in the mid-infrared range. wikipedia.org This lower absorptivity allows NIR radiation to penetrate deeper into samples, making it a useful technique for analyzing bulk materials with minimal sample preparation. wikipedia.org
While NIR spectroscopy has broad applications in fields such as quality control, atmospheric chemistry, and medical diagnostics, there is limited specific data available in the scientific literature regarding its application to this compound or its direct derivatives. wikipedia.orgmdpi.com The complex spectra, resulting from broad and overlapping overtone and combination bands, can make assigning specific features to particular chemical components challenging. wikipedia.org General applications include the characterization of connective tissues and quality prediction in agricultural products. mdpi.comnih.gov
Luminescence and Phosphorescence Properties
The study of luminescence and phosphorescence provides critical information about the excited-state properties of molecules. A significant finding in the study of this compound derivatives is their distinct luminescent behavior, which is highly dependent on both temperature and molecular composition.
A key example is the supramolecular assembly {[Pt(terpy){Cp*Ir-p-(η⁴-C₆H₄S₂)}Pt(terpy)][OTf]₄}n. This complex is not luminescent in solution at room temperature but displays interesting photophysical properties at low temperatures. osti.govacs.org At 77 K in a glassy matrix, it exhibits a broad, structureless emission band that is composed of two overlapping bands with maxima at approximately 670 nm and 743 nm. osti.gov
This behavior is in stark contrast to its selenium analog, [Pt(terpy){Cp*Ir-p-(η⁴-C₆H₄Se₂)}Pt(terpy)][X]₄, which shows strong phosphorescence in the red region of the spectrum (685–705 nm) both in fluid solution and in the solid state at room temperature. acs.org This comparison underscores the critical role of the chalcogen atom (S vs. Se) in determining the photoluminescent properties of the material, with the dithio-linker complex being luminescent only at low temperatures. acs.org Other related dithiomaltolato complexes have also been shown to exhibit near-IR emission. nih.gov
| Compound | Conditions | Emission Maxima (λem, nm) | Properties | Reference |
|---|---|---|---|---|
| {[Pt(terpy){CpIr-p-(η⁴-C₆H₄S₂)}Pt(terpy)][OTf]₄}n | 77 K, glass matrix | ~670, ~743 | Luminescent only at low temperature | osti.govacs.org |
| [Pt(terpy){CpIr-p-(η⁴-C₆H₄Se₂)}Pt(terpy)][X]₄ (analogue) | Room Temperature, solution & solid | 685 - 705 | Strong room-temperature phosphorescence | acs.org |
| [Ru(bpy)₂(ttma)]PF₆ (dithiomaltolato complex) | 77 K, CH₃CN | 420 (fluorescence), 1080 (phosphorescence) | Near-IR emission observed | nih.gov |
Magnetic Resonance Spectroscopies
Magnetic resonance spectroscopies are indispensable tools for probing the magnetic environments of electrons and atomic nuclei within a molecule, offering detailed insights into molecular structure, connectivity, and electronic properties.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically tailored to detect and characterize chemical species that possess unpaired electrons. wikipedia.org For this compound and its derivatives, EPR is particularly crucial for studying the radical anions or semiquinones that are formed during one-electron reduction processes. nih.gov The reduction can proceed through multiple one-electron stages, leading to the formation of paramagnetic species like radical-anions and radical-trianions. researchgate.net
The EPR spectrum of a radical provides key information through its g-factor, hyperfine couplings, and linewidth. The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals like semiquinones, the g-factor is typically close to that of a free electron (ge ≈ 2.0023). Fine particles containing semiquinone radicals, for instance, exhibit a single, unstructured EPR peak with a g-factor of approximately 2.003. copernicus.org
Studies on quinone derivatives have shown that electron transfer from a donor can generate radical pairs, which are detectable by EPR. nih.gov The analysis of the EPR spectrum, including the g-value and any hyperfine splitting patterns from interactions with nearby magnetic nuclei (e.g., ¹H), allows for the definitive identification of the radical species and the mapping of its spin density distribution. researchgate.netnih.gov This reveals how the unpaired electron is delocalized across the quinone and dithio framework. In some acceptor-donor-acceptor systems involving di-o-quinone moieties, EPR studies have shown that fragments like p-phenylene extended tetrathiafulvalene (B1198394) can act as a conducting bridge, allowing for effective electronic communication between the two quinone units. researchgate.net
| Radical Species | Typical g-factor (g_iso) | Reference |
|---|---|---|
| Semiquinone Radicals | ~2.003 | copernicus.org |
| Trityl Radical (for comparison) | 1.999 | nih.gov |
| Tipp₃P⁺ Radical Cation (in reaction with quinone) | 2.0015 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of diamagnetic molecules in solution. By probing the ¹H and ¹³C nuclei, which are fundamental components of this compound, NMR provides data on the chemical environment, connectivity, and symmetry of the molecule.
¹H NMR spectroscopy reveals the number and type of hydrogen atoms. For quinone derivatives, aromatic protons typically appear in the chemical shift range of δ 7.2–7.8 ppm.
¹³C NMR spectroscopy provides information about the carbon skeleton. A key feature in the ¹³C NMR spectrum of a quinone is the signal for the carbonyl carbons, which are highly deshielded and resonate at very low field, typically in the range of δ 185–190 ppm. The carbons of the quinone ring and any substituents will have characteristic chemical shifts that are sensitive to the electronic effects of the sulfur-containing groups.
For instance, detailed NMR studies on specific thio-substituted benzoquinone derivatives isolated from scorpion venom have allowed for their complete structural elucidation. google.com The chemical shifts obtained from ¹H NMR and 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) provide definitive assignments for each proton and carbon in the structure. google.com While ³¹P NMR is not inherently applicable to this compound, it becomes a powerful tool for analyzing derivatives that have been functionalized with phosphorus-containing moieties. nih.gov
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 (C=O) | - | 179.3 |
| 2 (C-S) | - | 144.5 |
| 3 (C-S) | - | 146.9 |
| 4 (C=O) | - | 181.1 |
| 5 (C-O) | - | 157.4 |
| 6 (C-H) | 5.8 | 98.6 |
| OCH₃ | 3.9 | 56.8 |
| SCH₃ (pos. 2) | 2.5 | 15.8 |
| SCH₃ (pos. 3) | 2.4 | 15.9 |
Data adapted from reference google.com.
X-ray Based Characterization Methods
X-ray based techniques probe the core-level electrons of atoms, providing element-specific information about chemical state, oxidation state, and local bonding environment.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons ejected by X-ray irradiation. It is used to determine the elemental composition and, more importantly, the chemical states of those elements within the top few nanometers of a material's surface. ntu.edu.tw
For this compound, XPS can provide distinct signals for carbon (C 1s), oxygen (O 1s), and sulfur (S 2p). The precise binding energy of each signal is highly sensitive to the local chemical environment, an effect known as a chemical shift. ntu.edu.tw
C 1s Spectrum : The C 1s region can be deconvoluted to distinguish between carbons in different environments, such as C-C bonds within the aromatic ring, C-S bonds, and the highly oxidized C=O carbonyl carbons.
O 1s Spectrum : The O 1s signal for the quinone carbonyl groups is expected at a binding energy of around 531.7 eV. researchgate.net The presence of any hydroquinone (B1673460) (C-OH) species, perhaps from reduction, would give rise to a separate peak at a higher binding energy (around 533.4 eV). researchgate.net
S 2p Spectrum : The S 2p signal is particularly informative for characterizing the dithio functionality. The binding energy directly reflects the oxidation state of the sulfur. Thiol or sulfide (B99878) sulfur (S²⁻) appears at lower binding energies, while oxidized sulfur species like sulfites (SO₃²⁻) or sulfates (SO₄²⁻) appear at significantly higher binding energies (e.g., ~168 eV). mdpi.com This allows for the direct assessment of the stability and reactivity of the sulfur atoms in the molecule.
| Core Level | Functional Group | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|
| O 1s | Carbonyl (C=O) | 531.7 | researchgate.net |
| O 1s | Hydroxyl (C-OH) | 533.4 | researchgate.net |
| S 2p | Sulfide | ~162-164 | mdpi.com |
| S 2p | Sulfite/Sulfate | ~168-169 | mdpi.com |
X-ray Absorption Near Edge Structure (XANES) Spectroscopy
X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a synchrotron-based technique that provides detailed information about the oxidation state and coordination geometry of a specific absorbing atom. taylorandfrancis.commdpi.com The technique involves tuning the X-ray energy across a core-level absorption edge of an element.
For this compound, Sulfur K-edge XANES is exceptionally powerful. The energy of the absorption edge and the features (peaks) in the XANES spectrum are a direct fingerprint of the sulfur's chemical form. uic.eduaip.org The absorption edge energy systematically increases with the oxidation state of the sulfur atom. uic.edu This allows for the clear differentiation between various sulfur species:
Reduced Sulfur : Thiols and sulfides exhibit absorption peaks at the lowest energies.
Intermediate Oxidation States : Disulfides, sulfoxides, and sulfonates appear at intermediate energies.
Highly Oxidized Sulfur : Sulfates show absorption peaks at the highest energies.
By comparing the XANES spectrum of a sample to those of known standard compounds, a quantitative speciation of the different sulfur forms present can be achieved through linear combination fitting. uic.edu Therefore, XANES can be used to monitor changes in the sulfur oxidation state during chemical or electrochemical reactions, providing critical insight into the mechanisms of action and degradation of this compound-based materials. mdpi.comresearchgate.net
| Sulfur Functional Group | Oxidation State | Approximate Peak Energy (eV) |
|---|---|---|
| Thiol/Thioether (Sulfide) | -2 | ~2472-2473 |
| Disulfide | -1 | ~2473.5 |
| Sulfoxide | 0 | ~2476 |
| Sulfone | +4 | ~2480 |
| Sulfate | +6 | ~2482 |
Energy values are approximate and can vary based on molecular structure and measurement conditions. Adapted from references uic.eduaip.orgresearchgate.net.
Electrochemical Behavior of Dithio P Benzoquinone Systems
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical properties of thio-substituted 1,4-benzoquinones. Studies on mono-, bis-, tris-, and tetrakis(thio)-substituted 1,4-benzoquinones have been conducted using staircase cyclic voltammetry to analyze their redox behavior. mjcce.org.mk For instance, the cyclic voltammogram of certain thio-substituted benzoquinone derivatives reveals two reversible pairs of peaks, indicating a two-step reduction process. tandfonline.com
The electrochemical behavior is sensitive to the number and nature of the thio substituents. The electron-donating nature of the sulfur atoms generally affects the reduction potentials of the quinone system. The CV profiles provide valuable information on the stability of the formed radical anions and dianions in the electrochemical environment.
Mechanisms of Electron Transfer and Redox Potentials
The electrochemical reduction of p-benzoquinones in aprotic media typically proceeds through two consecutive one-electron transfer steps, forming a radical anion and then a dianion. researchgate.net The introduction of thio-substituents modulates the redox potentials of these processes. The quenching efficiency of quinones, which is dependent on their redox potentials, is a key aspect of their electron transfer mechanism. ibu.edu.ba
Computational studies, such as those using density functional theory (DFT), have been employed to determine the ground-state energies of thio-substituted 1,4-benzoquinones, providing theoretical insights that complement experimental electrochemical data. mjcce.org.mk The redox potentials are a critical parameter, and for some complex systems involving quinones, they have been determined to be around -1.18 V and -1.84 V vs. Ag+/Ag for the two-step reduction. researchgate.net
Reversible and Irreversible Redox Pathways
The redox pathways of dithio-p-benzoquinone systems can exhibit both reversible and irreversible characteristics. For many thio-substituted benzoquinones, the cyclic voltammograms show reversible redox couples, indicating that the electron transfer processes are chemically stable on the timescale of the experiment. tandfonline.com The formation of stable radical cations and anions can be observed in these reversible systems. uni-halle.de
However, the stability of the redox species and the reversibility of the electron transfer can be influenced by factors such as the solvent, the nature of the substituent, and the potential window of the electrolyte solution. uni-halle.de In some cases, subsequent chemical reactions of the electrochemically generated species can lead to irreversible redox behavior.
Influence of Molecular Structure and Substituents on Electrochemical Properties
The molecular structure, particularly the nature and position of substituents, has a profound impact on the electrochemical properties of p-benzoquinone derivatives. The introduction of electron-donating groups, such as alkylthio- groups (-SR), is expected to lower the reduction potential, making the quinone more difficult to reduce. Conversely, electron-withdrawing groups would increase the reduction potential.
Studies on various substituted quinones have shown that the redox potentials can be tuned over a wide range. nih.govacs.org For thio-substituted quinones, the specific nature of the alkyl or aryl group attached to the sulfur atom, as well as their number and position on the benzoquinone ring, will dictate the precise electronic effects and, consequently, the observed redox potentials. tandfonline.com
Electrochemical Synthesis and Derivatization Routes
Electrochemical methods can be employed for the synthesis and derivatization of thio-substituted benzoquinones. One approach involves the electrochemical oxidation of hydroquinones in the presence of thiols. nih.gov This method can lead to the formation of S-functionalized catechols, which are isomers of substituted hydroquinones. nih.gov
A more direct route is the electrochemical functionalization of quinones with sulfonate thioether groups. acs.org This process typically involves a Michael addition of the thiol to the quinone, forming a functionalized hydroquinone (B1673460), which is then reoxidized at the anode. acs.org This sequence can be repeated to introduce multiple thio-substituents. acs.org The synthesis of novel thio-substituted benzoquinone derivatives can also be achieved through the reaction of p-chloranil with appropriate nucleophiles. tandfonline.com These synthetic strategies allow for the creation of a diverse range of this compound derivatives for further electrochemical and application-based studies.
Theoretical and Computational Investigations of Dithio P Benzoquinone
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for quinone systems and their derivatives. mdpi.com It offers a balance between computational cost and accuracy for determining ground-state electronic properties. ijpsat.org For studying excited-state phenomena, Time-Dependent DFT (TD-DFT) is a widely used extension. mdpi.comresearchgate.netrsc.org These computational approaches are instrumental in understanding the fundamental nature of dithio-p-benzoquinone.
Geometry optimization is a fundamental computational step to predict the most stable three-dimensional arrangement of atoms in a molecule. cp2k.org For derivatives of p-benzoquinone, DFT methods are routinely used to calculate optimized geometries, including bond lengths, bond angles, and dihedral angles. mdpi.com Methods like the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(2d,2p), are commonly employed for this purpose. mdpi.com
Table 1: Representative Calculated Geometric Parameters for a Quinone Ring (based on DFT models) Note: This table provides illustrative data based on DFT calculations for quinone derivatives. Actual values for this compound would require specific calculations.
| Parameter | Typical Value (Å/°) | Computational Method |
|---|---|---|
| C=O Bond Length | ~1.22 - 1.24 Å | B3LYP/6-311+G(d,p) |
| C=C Bond Length | ~1.34 - 1.36 Å | B3LYP/6-311+G(d,p) |
| C-C Bond Length | ~1.47 - 1.49 Å | B3LYP/6-311+G(d,p) |
| C-S Bond Length | ~1.75 - 1.78 Å | B3LYP/6-311+G(d,p) |
| O-C-C Angle | ~121 - 123° | B3LYP/6-311+G(d,p) |
TD-DFT is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netrsc.org By calculating the vertical excitation energies from the ground state to various excited states, it is possible to simulate the UV-Vis spectrum, which helps in the interpretation of experimental data. scirp.org For quinone derivatives, TD-DFT calculations can identify the nature of electronic transitions, such as n→π* or π→π*, and predict their corresponding absorption wavelengths. rsc.org
DFT calculations are also employed to predict electrochemical properties, such as reduction potentials. rsc.orgacs.org The energies of the frontier molecular orbitals (HOMO and LUMO) are directly related to the ionization potential and electron affinity, respectively, which in turn govern the redox behavior of the molecule. researchgate.net The ability of quinones to accept electrons in two sequential one-electron steps to form a radical anion and then a dianion is a well-studied phenomenon that can be modeled computationally. acs.orgresearchgate.net These calculations are crucial for designing quinone-based materials for applications in batteries and electronics. core.ac.uk
Molecular Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their orbitals.
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical stability and reactivity of a molecule. researchgate.netmalayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO would likely have significant contributions from the sulfur lone pairs and the π-system of the ring, making it a potential electron donor. The LUMO would be a π* orbital, making the molecule an electron acceptor, characteristic of quinones. researchgate.net The interaction between these orbitals governs its reactivity in processes like cycloadditions and reactions with nucleophiles. wikipedia.org
Table 2: Illustrative Frontier Molecular Orbital Energies (based on DFT calculations for related compounds) Note: This table presents typical energy ranges for substituted quinones. Specific values for this compound would depend on the computational level.
| Orbital | Typical Energy Range (eV) | Significance |
|---|---|---|
| HOMO | -6.0 to -7.5 eV | Electron-donating capability |
| LUMO | -2.5 to -4.0 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 2.5 to 4.5 eV | Chemical stability and reactivity |
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. wisc.eduaiu.edu This method provides quantitative insight into bonding interactions, charge distribution, and intramolecular charge transfer (ICT). grafiati.com
NBO analysis can quantify the delocalization of electron density from a filled donor orbital (like a lone pair or a bonding orbital) to an empty acceptor orbital (typically an antibonding orbital). The strength of these interactions is estimated using second-order perturbation theory. wisc.edu For this compound, key interactions would include the delocalization of sulfur lone pair electrons (nS) into the π* antibonding orbitals of the quinone ring. This analysis helps to understand the electronic stabilization of the molecule and the influence of the dithio substitution on the quinone system. scirp.org
Computational Modeling of Reaction Mechanisms
Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. ucsd.edu This provides a detailed, step-by-step understanding of reaction pathways that can be difficult to probe experimentally.
For this compound, computational modeling can elucidate the mechanisms of its characteristic reactions. For example, the reaction of p-benzoquinone derivatives with thiols to form dithioether compounds can be studied. researchgate.net Calculations can determine whether the reaction proceeds via an ipso-substitution or an addition-elimination sequence by comparing the activation energies of the different pathways. researchgate.net Similarly, the mechanism of redox reactions, detailing the structural and electronic changes upon one- and two-electron reduction, can be modeled. Such studies often use DFT to calculate the energies of reactants, products, intermediates, and transition states, providing a complete energetic profile of the reaction.
: Studies on Electron Delocalization and Spin Density Distribution
Theoretical and computational chemistry provides powerful tools to investigate the electronic structure of molecules like this compound, which may be transient or difficult to study experimentally. Such studies offer deep insights into electron delocalization within the neutral molecule and the spin density distribution in its radical anion form.
Electron Delocalization in this compound
The extent of electron delocalization in the this compound ring system is a subject of significant theoretical interest. Unlike its oxygen analogue, p-benzoquinone, which has a more localized quinoidal structure, the substitution of oxygen with sulfur atoms is expected to alter the electronic landscape of the molecule considerably. wikipedia.org
Density-functional theory (DFT) calculations have been employed to elucidate the precise nature of the bonding in 1,4-dithioquinone. aip.org These studies have focused on optimizing the molecular geometry and analyzing the resulting bond lengths to understand the contributions of different resonance structures.
One key finding from these computational investigations is that the carbon-sulfur (C–S) bond lengths are intermediate in character, falling somewhere between a pure single bond and a pure double bond. aip.org This observation strongly suggests that the electronic structure of this compound is best described as a resonance hybrid of two main valence-bond structures: a neutral thioquinone form and a 1,4-phenyldithiyl biradical form. aip.org
The calculated C–S bond lengths suggest a significant contribution from the biradical form, which has been quantified to be as high as 34%, with the remaining 66% attributed to the thioquinone structure. aip.org This indicates a substantial degree of electron delocalization and biradical character even in the ground state of the neutral molecule.
Table 1: Calculated Resonance Structure Contributions for 1,4-Dithioquinone
| Valence-Bond Structure | Contribution (%) |
|---|---|
| Thioquinone | 66 |
| 1,4-Phenyldithiyl Biradical | 34 |
Data sourced from density-functional theory calculations. aip.org
This inherent biradical character is a critical feature of this compound, distinguishing it from p-benzoquinone and influencing its chemical reactivity and potential applications in molecular electronics. aip.orgacs.org
Spin Density Distribution in the this compound Radical Anion
The one-electron reduction of this compound yields its corresponding radical anion, a semiquinone-type species. The distribution of the unpaired electron's spin density in this radical is crucial for understanding its magnetic properties and reactivity. While direct experimental or computational studies specifically on the this compound radical anion are not extensively documented, valuable insights can be drawn from the well-studied p-benzoquinone radical anion. rsc.orgqcri.or.jpnih.gov
For the this compound radical anion, it is predicted that the spin density distribution would be significantly influenced by the presence of the more diffuse p-orbitals of the sulfur atoms compared to oxygen. This would likely lead to a greater delocalization of the spin onto the sulfur atoms. cuny.edu Computational studies on sulfur-containing radicals often show a high degree of spin localization on the sulfur atom. cuny.edu
Table 2: Theoretical Characteristics of the p-Benzoquinone Radical Anion (Model for this compound Radical Anion)
| Property | Value/Description | Method |
|---|---|---|
| Adiabatic Electron Affinity | 1.96 eV | SAC-CI |
| Lowest Allowed Excitation | 2Au (πg→SOMO-πu) | SAC-CI |
| Equilibrium Geometry | Planar (Ground State) | Multireference Perturbation Theory |
Data for p-benzoquinone radical anion, serving as a comparative model. rsc.orgqcri.or.jp
Theoretical investigations on related sulfur-containing radical species suggest that the stability of the radical and the distribution of spin are heavily influenced by the heteroatom. cuny.edu In the case of the this compound radical anion, a significant portion of the spin density is expected to reside on the two sulfur atoms, with the remainder distributed across the carbon framework. The precise distribution would determine the hyperfine coupling constants observable in a theoretical EPR spectrum.
Applications of Dithio P Benzoquinone in Advanced Materials Science
Energy Storage Materials
Quinone derivatives are recognized as excellent organic materials for energy storage, primarily due to their high redox potential and stability. researchgate.net The incorporation of sulfur atoms in the dithio-p-benzoquinone framework further enhances its electrochemical performance, making it a prime candidate for next-generation batteries and supercapacitors.
Polymerized forms of this compound have emerged as highly promising organic cathode materials for rechargeable batteries, particularly for aqueous zinc-ion batteries (AZIBs). researchgate.netresearchgate.net These polymers leverage the inherent redox activity of the quinone moiety and the stabilizing effect of the thioether linkages.
Poly(2,3-dithio-1,4-benzoquinone) (PBQ), synthesized via condensation self-polymerization, has been successfully employed as a cathode in AZIBs. researchgate.netresearchgate.net These cathodes have demonstrated high specific capacity and exceptional cyclic stability. researchgate.net For instance, coin cell AZIBs with PBQ cathodes have achieved a high specific capacity of 220.14 mAh g⁻¹ at a current density of 0.1 A g⁻¹. researchgate.net The stability of these batteries is noteworthy, with a capacity retention rate of 93.8% after 2500 cycles at a high current density of 5 A g⁻¹. researchgate.net This robust performance is attributed to the stable π-conjugated skeletons of the PBQ polymer. researchgate.net
Similarly, another polymer, poly(2,3-disulfide-1,4-benzoquinone) (PSBQ), synthesized using a solvothermal method, also shows high performance as a cathode for AZIBs. The PSBQ cathode can deliver a high discharge capacity of 216.5 mAh g⁻¹ and maintains 85.2% of this capacity after 200 cycles at 1 A g⁻¹. rsc.org The flexible molecular backbone of PSBQ contributes to this superior performance. rsc.org
Another related material, poly‐(2,3‐dithio‐1,4‐Benzoquinone) (PDBQ), has also been synthesized and tested in AZIBs. researchgate.net This material delivered a specific capacity of 157.39 mAh g⁻¹ at 100 mA g⁻¹ and showed remarkable long-term stability, with 97.65% capacity retention after 1500 cycles and 73.2% after 20,000 cycles at a high current density of 2.0 A g⁻¹. researchgate.net
Table 1: Performance of this compound-based Polymer Cathodes in Aqueous Zinc-Ion Batteries
| Polymer Cathode Material | Initial Specific Capacity | Current Density | Cycle Life & Capacity Retention |
| Poly(2,3-dithio-1,4-benzoquinone) (PBQ) | 220.14 mAh g⁻¹ | 0.1 A g⁻¹ | 93.8% after 2500 cycles @ 5 A g⁻¹ researchgate.net |
| Poly(2,3-disulfide-1,4-benzoquinone) (PSBQ) | 216.5 mAh g⁻¹ | 1 A g⁻¹ | 85.2% after 200 cycles @ 1 A g⁻¹ rsc.org |
| Poly‐(2,3‐dithio‐1,4‐Benzoquinone) (PDBQ) | 157.39 mAh g⁻¹ | 0.1 A g⁻¹ | 73.2% after 20,000 cycles @ 2.0 A g⁻¹ researchgate.net |
The reversible redox chemistry of the benzoquinone/hydroquinone (B1673460) couple is fundamental to its application in energy storage systems like flow batteries and supercapacitors (also known as pseudocapacitors). rsc.orgmdpi.comsemanticscholar.org Aqueous organic redox flow batteries (AORFBs) using water-soluble organic molecules are a promising technology for large-scale energy storage due to their potential for low cost and high safety. harvard.edu
Quinone derivatives are excellent candidates for these systems. semanticscholar.orgresearchgate.net For example, a flow battery using 2,5-dihydroxy-1,4-benzoquinone (B104904) (DHBQ) in a basic solution as the negative electrolyte and potassium ferrocyanide as the positive electrolyte has demonstrated a cell potential of 1.21 V and a peak power density of 300 mW cm⁻². harvard.eduresearchgate.net The quinone/hydroquinone couple's rapid and reversible cycling can lead to high current density and efficiency. harvard.edugoogle.com While specific studies focusing solely on this compound in flow batteries are less common, its inherent redox properties suggest it is a viable candidate for such applications, potentially offering different redox potentials and stability profiles compared to its oxygen-containing analogs.
In the realm of supercapacitors, the ability of benzoquinone derivatives to undergo fast surface redox reactions (pseudocapacitance) makes them attractive for electrode materials. mdpi.comsemanticscholar.org The incorporation of these redox-active molecules into conductive frameworks can significantly enhance charge storage capacity beyond that of standard electric double-layer capacitors.
Integration into Metal-Organic Frameworks (MOFs) as Redox-Active Linkers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. Incorporating redox-active linkers, such as this compound derivatives, into MOF structures is an emerging strategy to create materials with enhanced and tunable physical properties. rsc.orgresearchgate.net These "non-innocent" linkers can participate in the electronic processes of the material, influencing its conductivity, magnetism, and catalytic activity. rsc.org
Benzoquinone derivatives are particularly effective as redox-active linkers because they can be functionalized with various groups to tune their redox potential and coordination chemistry. mdpi.comresearchgate.net The quinoid ring can reversibly accept electrons to form semiquinone radical anions and then hydroquinone dianions. mdpi.comsemanticscholar.org This redox activity within the framework can be used to switch the material's properties. mdpi.com
For example, MOFs constructed with anilate ligands (derivatives of 2,5-dihydroxy-p-benzoquinone) and metal ions like iron have shown the ability to switch between different redox states, which in turn modulates the magnetic and conductive properties of the entire framework. mdpi.comacs.org A porous semiquinoid MOF, ((CH₃)₂NH₂)₂[Fe₂(Cl₂An)₃]·2H₂O·6DMF, demonstrated coexisting porosity, magnetism, and electrical conductivity, with a conductivity value of 1.4 x 10⁻² S/cm. mdpi.comsemanticscholar.org While this example uses a chloranilate linker, it highlights the principle that this compound, with its distinct electronic character due to the sulfur atoms, could be used to construct novel MOFs with unique redox-switchable functionalities. unica.it
Development of Materials with Tunable Electronic, Optical, and Magnetic Properties
The functionalization of the p-benzoquinone core is a powerful strategy for creating materials with tailored electronic, optical, and magnetic properties. researchgate.net By carefully selecting substituents, researchers can control the molecule's electron affinity, redox potential, and intermolecular interactions.
Electronic and Optical Properties: The electronic properties of benzoquinone derivatives can be tuned by introducing electron-donating or electron-withdrawing groups. Electron-withdrawing substituents, like chlorine, make the quinone easier to reduce, resulting in more positive reduction potentials. mdpi.comsemanticscholar.org This principle is central to designing materials for electronic devices. The synthesis of donor-acceptor compounds, where a benzoquinone acts as the electron acceptor, has led to materials with interesting optoelectronic properties, including thermally activated delayed fluorescence (TADF). beilstein-journals.org
A specific derivative, 2:3,5:6-bis(1,1-dicyanoethylene-2,2-dithiolate)-quinone (BDQ), has been synthesized and characterized as an n-type organic semiconductor. researchgate.net Its planar structure facilitates strong intermolecular π-π stacking, which is favorable for efficient charge transport. researchgate.net The ability to create such ordered structures is key to developing high-performance organic electronics. The study of optical properties is crucial for creating innovative materials for applications in optoelectronics, bioimaging, and sensing. numberanalytics.com
Magnetic Properties: The integration of benzoquinone-based linkers into MOFs offers a pathway to materials with tunable magnetic behavior. mdpi.comresearchgate.net When the benzoquinone linker is reduced to its semiquinone radical form within the MOF, the presence of this unpaired electron can mediate magnetic coupling between the metal centers. mdpi.com This can lead to the formation of porous magnets with enhanced magnetic ordering temperatures. mdpi.comsemanticscholar.org The redox state of the linker can be controlled chemically or electrochemically, allowing for the switching of the material's magnetic properties. semanticscholar.org This redox-activity is a powerful strategy to tune magnetism and conductivity, sometimes simultaneously, within a single material. mdpi.comresearchgate.net
Functional Materials and Sensor Development
The reactivity and electronic properties of this compound derivatives make them suitable for the development of functional materials, including chemical sensors. beilstein-journals.orgmdpi.comnih.gov An amperometric chemosensor for detecting hydrogen peroxide has been developed by immobilizing 1,4-benzoquinone (B44022) onto a gold electrode using a dithiol linker. researchgate.net The sensor operates based on the electrocatalytic activity of the immobilized quinone, which facilitates the oxidation of hydrogen peroxide at a specific potential. researchgate.net This demonstrates the potential for creating selective and sensitive detectors by harnessing the redox chemistry of the quinone core.
Furthermore, the development of polymeric chemosensors, which can provide an amplified signal response, is an area of great interest for detecting various analytes with high sensitivity. acs.org Given the versatile chemistry of the this compound scaffold, it can be incorporated into more complex systems, such as polymers or MOFs, to create highly specific and responsive sensor arrays for applications in environmental monitoring and healthcare. mdpi.comnih.gov
Q & A
Q. What are the established synthetic routes for Dithio-p-benzoquinone (DTBQ), and what experimental parameters critically influence yield and purity?
Methodological Answer: DTBQ is typically synthesized via oxidative coupling of 1,4-dithiol derivatives using oxidizing agents like iodine or FeCl₃. Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature : Reactions conducted at 0–5°C minimize side reactions (e.g., over-oxidation) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates DTBQ with >95% purity. Reported yields range from 60–80%, depending on substituent steric effects .
Q. Which characterization techniques are most effective for confirming DTBQ’s structural integrity and electronic properties?
Methodological Answer: A multimodal approach is recommended:
- X-ray diffraction (XRD) : Resolves crystal structure, including S–S bond lengths (typically 2.05–2.10 Å) and quinoid distortion .
- UV-Vis spectroscopy : Identifies π→π* transitions (λmax ~450 nm in THF) and charge-transfer bands in donor-acceptor complexes .
- Cyclic voltammetry : Quantifies redox potentials (E1/2 ≈ −0.35 V vs. Ag/AgCl in acetonitrile), critical for assessing electron-accepting capacity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported electrochemical properties of DTBQ across studies?
Methodological Answer: Contradictions often arise from variations in:
- Electrolyte composition : Ionic strength (e.g., 0.1 M TBAPF6 vs. TBABF4) affects double-layer capacitance and peak separation .
- Electrode material : Glassy carbon vs. platinum electrodes exhibit different adsorption behaviors, altering redox kinetics.
- Solution degassing : Oxygen presence can induce side reactions, skewing results. Replicate studies under inert atmospheres (Ar/N2) and standardize reporting protocols .
Q. What experimental design principles apply to investigating DTBQ’s stability under varying environmental conditions?
Methodological Answer: Use a factorial design to isolate degradation factors:
- Light exposure : Irradiate DTBQ solutions with UV (365 nm) and monitor decomposition via HPLC (retention time shifts).
- Temperature : Accelerated aging studies (40–80°C) with Arrhenius analysis to extrapolate shelf-life.
- Solvent effects : Compare degradation rates in protic (e.g., MeOH) vs. aprotic (e.g., DCM) solvents. Include mass spectrometry to identify degradation byproducts (e.g., disulfide formation) .
Q. How should researchers interpret conflicting spectroscopic data on DTBQ’s charge-transfer complexes?
Methodological Answer: Discrepancies often stem from:
- Donor-acceptor ratios : Titrate donors (e.g., TTF) incrementally (0.1–1.0 equiv) and monitor UV-Vis/NIR bands to identify stoichiometric endpoints.
- Solvent polarity : Low-polarity solvents (toluene) favor localized excited states, while polar solvents (acetonitrile) stabilize charge-separated states.
- Reference standards : Use ferrocene/ferrocenium as an internal redox calibrant to align electrochemical data across labs .
Q. What computational strategies are optimal for modeling DTBQ’s reactivity in supramolecular systems?
Methodological Answer: Employ density functional theory (DFT) with:
- Functional selection : B3LYP/6-311+G(d,p) balances accuracy and computational cost for geometry optimization.
- Solvent effects : Include PCM (Polarizable Continuum Model) to simulate acetonitrile or THF environments.
- Non-covalent interactions : Use NCI (Non-Covalent Interaction) plots to visualize π-stacking and S···S interactions. Validate with experimental XRD or NMR data .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
